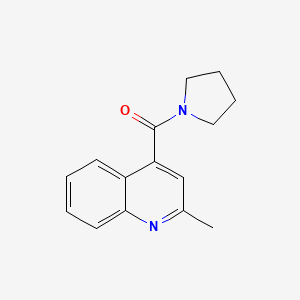![molecular formula C12H13N3O3S B7479554 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone](/img/structure/B7479554.png)
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone typically involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. One common method starts with the commercially available methyl 3-aminothiophene-2-carboxylate, which undergoes a series of reactions with formamidine acetate to form the desired thienopyrimidine derivative . The reaction conditions often involve heating in the presence of formic acid or triethyl orthoformate, followed by cyclization and chlorination steps .
Análisis De Reacciones Químicas
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions are typically thienopyrimidine derivatives, which can be further modified to enhance their biological activity .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an inhibitor of phosphatidylinositol-3-kinase (PI3K), a key target in cancer therapy . Additionally, thienopyrimidine derivatives have been explored for their antimicrobial, anti-inflammatory, and antitubercular activities . The compound’s ability to inhibit tumor necrosis factor alpha and nitric oxide makes it a valuable candidate for further research in oncology and immunology .
Mecanismo De Acción
The mechanism of action of 1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone involves the inhibition of specific molecular targets, such as PI3K. By inhibiting PI3K, the compound can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
Comparación Con Compuestos Similares
1-Morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone can be compared to other thienopyrimidine derivatives, such as 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) . While both compounds share a similar core structure, this compound has unique substituents that may confer different biological activities and pharmacokinetic properties. Other similar compounds include thieno[3,2-d]pyrimidine-4-ones and thieno[3,4-b]pyridine derivatives, which have been studied for their diverse biological activities .
Propiedades
IUPAC Name |
1-morpholin-4-yl-2-thieno[2,3-d]pyrimidin-4-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-10(15-2-4-17-5-3-15)7-18-11-9-1-6-19-12(9)14-8-13-11/h1,6,8H,2-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSONPOLRMFPCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Pyridin-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7479475.png)

![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7479479.png)
![3-(4-Methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-ol](/img/structure/B7479488.png)

![1-[2-(2-Methylphenyl)imino-1,3-thiazinan-3-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B7479506.png)

![4-[5-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B7479519.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![3-[(3-acetylphenyl)sulfonylamino]-N-[(2R)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7479564.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
